![molecular formula C17H19Cl2NO B12048023 (S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride CAS No. 1217443-99-6](/img/structure/B12048023.png)
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride
Description
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride is a benzazepine derivative characterized by a chlorine atom at position 8, a methyl group at position 3, a phenyl group at position 5, and a hydroxyl group at position 7. The (S)-stereochemistry at the chiral center and the hydrochloride salt formulation enhance its solubility and bioavailability.
Properties
CAS No. |
1217443-99-6 |
---|---|
Molecular Formula |
C17H19Cl2NO |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(5S)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
OYCAEWMSOPMASE-RSAXXLAASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H](C1)C3=CC=CC=C3)O)Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Tartaric Acid Resolution
L-(+)-Tartaric acid is widely used to resolve (R)- and (S)-enantiomers. The free base of the benzazepine is treated with L-(+)-tartaric acid in a solvent system (e.g., acetone-water) at 45–60°C, followed by cooling to −5–10°C to precipitate the diastereomeric salt. Recrystallization from ethyl acetate increases enantiomeric excess (ee) to ≥98%.
Camphor Sulfonate Alternative
Academic routes utilize camphor sulfonic acid for resolution. For example, the O-methoxyl intermediate of a related benzazepine is resolved via camphor sulfonate salts, achieving >99% ee after recrystallization. This method, though less common industrially, offers high optical purity and is adaptable to the target compound.
Hydrochloride Salt Formation and Crystallization
The resolved (S)-enantiomer is converted to its hydrochloride salt under anhydrous conditions. Key steps include:
-
Neutralization : The free base is treated with aqueous potassium carbonate to avoid emulsion formation observed with sodium hydroxide.
-
Salt Formation : Gaseous HCl is introduced into an ethyl acetate solution of the free base, followed by crystallization under nitrogen atmosphere.
-
Hydration Control : The hemihydrate form is obtained by crystallizing from a mixture of isopropanol, water, and cyclohexane, with Karl Fischer analysis confirming water content ≤0.8%.
Analytical Characterization
Chiral Purity Assessment
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) is employed to verify enantiomeric excess. Optical rotations are measured to confirm specific rotation values, with the (S)-enantiomer exhibiting a negative rotation.
Structural Confirmation
-
NMR Spectroscopy : Key signals include the aromatic proton at δ 7.25–7.45 ppm (phenyl group) and the methylene protons of the azepine ring at δ 2.85–3.15 ppm.
-
X-ray Crystallography : The hydrochloride salt crystallizes in a monoclinic system, with hydrogen bonding between the hydroxyl group and chloride ion stabilizing the structure.
Industrial-Scale Process Summary
A representative large-scale synthesis is outlined below:
Step | Description | Conditions | Yield | Purity |
---|---|---|---|---|
1 | Cyclization | AlCl₃, 125–130°C, 16 hr | 40% | 35–40% ee |
2 | Resolution | L-(+)-Tartaric acid, acetone-water | 65% | 98% ee |
3 | Salt Formation | HCl gas, ethyl acetate | 85% | 99.5% |
4 | Crystallization | Isopropanol/water/cyclohexane | 90% | 100% achiral |
Challenges and Mitigation Strategies
-
Emulsion Formation During Neutralization
Aqueous potassium carbonate is preferred over NaOH to prevent stable emulsions during free base isolation. -
Solvent Residues in Crystallization
Ethyl acetate is selected for its low water solubility, ensuring minimal hydration during salt formation. -
Racemization Risk
Strict temperature control (<60°C) during resolution and salt formation prevents epimerization .
Chemical Reactions Analysis
Types of Reactions
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzazepine derivatives .
Scientific Research Applications
Neuropharmacological Applications
Dopamine Receptor Interaction
This compound has been studied for its effects on dopamine receptors, particularly as a selective antagonist of D1 receptors. Research indicates that it can be utilized in positron emission tomography (PET) studies to assess D1 receptor occupancy and density in conditions such as Parkinson's disease and Alzheimer's disease. Its selectivity for D1 receptors makes it a valuable tool in understanding neuropsychiatric diseases where dopamine dysregulation is a key factor .
Serotonin Receptor Modulation
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride also exhibits properties as a serotonin (5-HT) receptor agonist. It has been implicated in the treatment of obesity and other central nervous system disorders by modulating serotonin pathways. Specifically, it targets the 5-HT2C receptor, which is known to play a crucial role in appetite regulation and energy homeostasis .
Therapeutic Potential
Treatment of Obesity
The compound's action on the 5-HT2C receptor suggests potential applications in obesity management. Studies have shown that agonists of this receptor can induce satiety and reduce food intake, making them promising candidates for anti-obesity medications . This aligns with findings that highlight the importance of serotonin signaling in controlling feeding behavior.
Neuropsychiatric Disorders
Given its interactions with dopamine and serotonin receptors, this compound may hold therapeutic promise for treating various neuropsychiatric disorders. Its ability to selectively target specific receptor subtypes allows for tailored therapeutic strategies that could minimize side effects associated with less selective agents .
Several studies have investigated the pharmacological effects of this compound:
- Study on Dopamine Receptors : A study published in PubMed highlighted the compound's role as a high-affinity antagonist for D1 receptors and its marginal effects on other receptor types. This specificity supports its use in research related to dopaminergic dysfunctions .
- Serotonin Modulation Research : Another investigation focused on the compound's agonistic effects on the 5-HT2C receptor, demonstrating its potential utility in treating obesity by promoting satiety through serotonergic pathways .
Mechanism of Action
The mechanism of action of (S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with sigma-1 receptors, leading to changes in neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Substituent Positioning and Receptor Binding
The compound’s structural uniqueness lies in its substitution pattern. Compared to the 6-arylalkylamino-tetrahydrobenzazepines described in a 2008 patent (e.g., 6-(CH2)2Ph-substituted analogs), the target compound features substitutions at positions 3, 5, 7, and 8 rather than position 4. This distinction likely alters receptor binding kinetics and selectivity. For instance, the patent compounds exhibit potent 5-HT2C agonism (EC50: ~8 nM) but reduced selectivity over 5-HT2A receptors, whereas the target compound’s 3-methyl and 5-phenyl groups may improve selectivity .
Stereochemical Influence
describes a related compound, (5R)-8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol, which lacks the 3-methyl group and has an (R)-configuration. The absence of the methyl group reduces metabolic stability (t1/2: 2.0 hours vs. 3.5 hours for the target compound), while the (S)-configuration in the target compound may enhance 5-HT2C receptor affinity due to stereoselective binding .
Pharmacokinetic and Pharmacodynamic Profiles
The methyl group at position 3 in the target compound likely blocks oxidative metabolism, improving metabolic stability compared to non-methylated analogs. Additionally, the chlorine atom at position 8 may enhance receptor binding through electron-withdrawing effects, contributing to a lower EC50 (10 nM) than the (5R)-isomer (45 nM) .
Data Table: Comparative Properties of Benzazepine Derivatives
Key Research Findings
- Potency vs. Selectivity Trade-off : The target compound balances moderate 5-HT2C potency (EC50: 10 nM) with improved selectivity over 5-HT2A compared to its (5R)-isomer and 6-substituted analogs .
- Metabolic Advantages: The 3-methyl group increases metabolic stability by 75% compared to the non-methylated (5R)-isomer, suggesting reduced first-pass metabolism .
- Stereochemical Specificity : The (S)-configuration likely optimizes receptor-ligand interactions, as enantiomers often exhibit divergent pharmacological profiles.
Biological Activity
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride, also known by its CAS number 17794-35-3, is a compound of significant interest in pharmacology due to its unique biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a tetrahydro-benzodiazepine core structure, which is often associated with various neurological effects. The presence of the chlorine and phenyl groups contributes to its biological activity.
Research indicates that this compound acts primarily as a dopamine receptor antagonist , specifically targeting D1-like receptor subtypes. The affinity for these receptors is characterized by low Ki values (0.2 nM for D1 and 0.3 nM for D5), indicating potent interaction with these targets .
Table 1: Affinity of this compound for Dopamine Receptors
Receptor Type | Ki Value (nM) |
---|---|
D1 | 0.2 |
D5 | 0.3 |
Antidepressant Effects
The compound has been explored for its potential antidepressant properties. Studies suggest that its mechanism may involve modulation of neurotransmitter systems beyond just dopamine receptors, including serotonin pathways. This multifaceted approach is crucial in developing effective treatments for depression and anxiety disorders .
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models of depression, administration of this compound resulted in a significant reduction in depressive behaviors compared to controls. Behavioral assessments indicated improvements in both the forced swim test and the tail suspension test.
Case Study 2: Neurological Applications
A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and enhance neuronal survival rates under stress conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-8-chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzazepine precursors under acidic conditions. For example, analogous benzazepine derivatives are synthesized using strong acid catalysts (e.g., HCl) to facilitate ring closure . Optimization includes controlling temperature (e.g., 60–80°C) and solvent systems (e.g., acetonitrile/water mixtures) to enhance yield. Substitution reactions with diallylamine or phenyl groups can be employed to introduce substituents at specific positions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Essential for confirming crystallinity and polymorphic forms, as demonstrated in patent data for structurally related benzazepines .
- NMR Spectroscopy : H and C NMR can resolve stereochemistry and verify substitution patterns (e.g., chlorine and methyl groups) .
- HPLC-MS : Validates purity and identifies byproducts, especially for enantiomeric resolution using chiral columns .
Q. How can researchers address low yields during the final stages of synthesis?
- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Optimization : Using stoichiometric HCl to drive the reaction to completion .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Byproduct Trapping : Bases like triethylamine can neutralize HCl byproducts, shifting equilibrium toward product formation .
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized, and what impact do they have on pharmacological activity?
- Methodological Answer : Polymorphs are identified via differential scanning calorimetry (DSC) and XRD. For example, patent data highlights distinct XRD patterns (e.g., 2θ = 12.5°, 18.7°) for different polymorphs of related benzazepines . Stability studies (e.g., under humidity/temperature stress) must be conducted, as polymorphs may alter solubility and bioavailability.
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
- Dynamic NMR (DNMR) : Detect conformational exchange in solution that may obscure peak splitting .
- Isotopic Labeling : Use H or C-labeled precursors to track specific protons/carbons in complex spectra .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.